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Get Quote

2-Aminoacetophenone (2-AA) is a low molecular weight signaling molecule with significant biological

activity. The table below summarizes its core chemical and biological properties.

Property Description

Systematic IUPAC
Name

2-amino-1-phenylethanone [1]

Other Names ortho-Aminoacetophenone; β-ketophenethylamine; α-desmethylcathinone;

Phenacylamine [1]

Chemical Formula C₈H₉NO [1]

Molar Mass 135.166 g·mol⁻¹ [1]

Chemical Structure

 A ketone group (C=O) attached to a phenyl ring and

an amino group (-NH₂) on the adjacent carbon [1].
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Property Description

In Vitro
Pharmacological
Activity

Potent monoamine releasing agent; selective for dopamine (EC₅₀ = 208 nM)
and norepinephrine; minimal effect on serotonin (EC₅₀ > 10,000 nM) [1].

In Vivo/Relevance in
Infection

Rapidly metabolized by monoamine oxidase (MAO); limited central activity

without MAO inhibitors. Its primary documented role is as a bacterial quorum
sensing (QS) molecule for P. aeruginosa that modulates host

immunometabolism [1] [2].

Biosynthesis in Pseudomonas aeruginosa

In P. aeruginosa, 2-AA is synthesized and regulated by the MvfR/PqsABCDE quorum sensing system, also

known as Pqs signaling [3]. A key enzymatic step is catalyzed by PqsBC, a unique heterodimeric condensing

enzyme [4].

Reaction Catalyzed: PqsBC condenses 2-aminobenzoylacetate (2-ABA) and octanoyl-coenzyme
A to form 2-heptyl-4(1H)-quinolone (HHQ), a precursor in the alkylquinolone pathway. During this

process, 2-AA is identified as a pathway-inherent by-product or competitive inhibitor [4].
Enzyme Characteristics: The active site of PqsBC is located on the PqsC subunit and consists of

Cys-129 and His-269. Its hydrophobic active site cleft is about twice the volume of related enzymes,
which is likely necessary to accommodate the aromatic substrate 2-ABA [4].

The following diagram illustrates this biosynthetic pathway and the role of the PqsBC enzyme.
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Diagram 1: The MvfR/PqsABCDE system regulates 2-AA biosynthesis, with the PqsBC heterodimer as the

key condensing enzyme [4] [3].

Mechanism of Action: Subverting Host Immunity

2-AA does not directly kill immune cells; it rewires their metabolism to induce a state of immune tolerance,

allowing P. aeruginosa to persist. The mechanism involves a multi-step pathway that disrupts mitochondrial

energy production [2] [5].

Impaired Ppargc1a/Esrra Interaction: 2-AA disrupts the critical protein-protein interaction between

the transcriptional coactivator Ppargc1a (PGC-1α) and the nuclear receptor Esrra (ERRα) [2] [5].
Downregulation of Mpc1: The impaired Ppargc1a/Esrra axis leads to reduced expression and

nuclear presence of Esrra. This, in turn, weakens the binding of Esrra to the promoter of the
Mitochondrial Pyruvate Carrier 1 (Mpc1) gene, drastically reducing its transcription [2] [5].

Blocked Pyruvate Transport: With low levels of Mpc1, pyruvate (a key metabolic product of
glucose) cannot be efficiently transported from the cytoplasm into the mitochondrial matrix [2] [5].
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Reduced Energy Production: The lack of mitochondrial pyruvate leads to a diminished tricarboxylic

acid (TCA) cycle, resulting in lower production of acetyl-CoA and ATP via oxidative phosphorylation
(OXPHOS). This energy crisis leaves macrophages "tolerized"—unable to produce key cytokines or

effectively clear intracellular bacteria [2] [5].

The cascade of this immunometabolic mechanism is detailed in the diagram below.
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Diagram 2: 2-AA disrupts macrophage energy production by inhibiting the Ppargc1a/Esrra-Mpc1 axis,

leading to immune tolerance [2] [5].

Key Experimental Data and Evidence

The proposed mechanism is supported by robust experimental data from both in vitro and in vivo models.

The table below summarizes quantitative findings that demonstrate 2-AA's metabolic impact.

Experimental Model Key Metabolic Findings Functional Outcome

Murine Bone Marrow-
Derived Macrophages
(BMDMs)

Significant decrease in ATP and

acetyl-CoA levels [5].

Reduced cytokine production and

impaired intracellular bacterial
clearance [2] [5].

Human Macrophages Reduced ATP production [2].

*In Vivo* Murine Infection

Studies

Long-lasting decrease in ATP
and acetyl-CoA in infected
tissues [2] [5].

Association with persistent infection

and bacterial survival [2] [5].

Rescue Experiment Exogenously added ATP
restored Mpc1 and Esrra
transcript levels [2].

Enhanced cytokine production and
intracellular bacterial clearance [2].

Detailed Experimental Overview
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For researchers seeking to validate or build upon these findings, here is an overview of the key

methodologies cited in the recent literature.

Cell Culture and Tolerization: Primary murine Bone Marrow-Derived Macrophages (BMDMs) or
human macrophages are used. To establish tolerance, cells are first exposed to a defined

concentration of 2-AA (e.g., 20 µM) for a period (e.g., 12-24 hours), followed by a wash and a
subsequent re-exposure to the same stimulus [5]. Tolerized cells are characterized by a significantly

reduced responsiveness.
Metabolite Quantification (ATP & Acetyl-CoA): Intracellular ATP is commonly measured using a

luciferase-based assay, where luciferin is converted to oxyluciferin in an ATP-dependent reaction,
producing bioluminescence. Acetyl-CoA levels are typically quantified using specific enzymatic

assays or liquid chromatography-mass spectrometry (LC-MS) [5].
Gene and Protein Expression Analysis: Changes in mRNA expression of Mpc1, Esrra, and

Ppargc1a are measured using quantitative real-time PCR (qRT-PCR). Protein levels and
subcellular localization (e.g., nuclear presence of Esrra) can be assessed by Western Blotting and

immunofluorescence. The interaction between Ppargc1a and Esrra is studied via co-
immunoprecipitation (Co-IP) [2] [5].

Chromatin Immunoprecipitation (ChIP): This technique is critical for confirming the mechanism.
Antibodies against Esrra are used to immunoprecipitate protein-DNA complexes. Subsequent qPCR

of the Mpc1 promoter region in 2-AA-treated vs. control cells demonstrates weakened binding of
Esrra [2].

Advanced Models (Airway-on-a-Chip): A microfluidic device recreates the human airway interface.
Primary human pulmonary microvascular endothelial cells (HPMEC) and normal human bronchial

epithelial cells (NHBE) are cultured in adjacent channels. 2-AA is perfused through the system (e.g.,
20 µM for 12 hours), and transcriptomic (RNA-seq), metabolic, and biomarker analyses are

performed on each cell type separately [3].

Therapeutic Targeting and Conclusions

Understanding 2-AA's structure and mechanism opens avenues for novel therapeutic strategies against

persistent P. aeruginosa infections.

Targeting Biosynthesis: Inhibiting the PqsBC enzyme is a promising strategy to block 2-AA
production. The elucidation of its crystal structure facilitates structure-based drug design [4].

Host-Directed Therapy: Counteracting 2-AA's effects by restoring host metabolism is another
approach. Research shows that exogenous ATP supplementation can reverse the tolerized state,

enhancing bacterial clearance [2]. Small molecules that stabilize the Ppargc1a/Esrra interaction could
also be developed.
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Broader Implications: As quorum sensing is widespread among prokaryotes, it is likely that other

pathogens produce functional analogs of 2-AA [2]. The principles uncovered here could inform
treatments for other persistent infections.

In summary, 2-AA is a sophisticated bacterial weapon that acts not as a classic toxin, but as a metabolic

modulator. It hijacks the central regulatory node of macrophage energy production—the Ppargc1a/Esrra

axis—to induce a state of functional paralysis in the immune system. This detailed mechanistic

understanding provides a foundation for developing next-generation antimicrobials that target bacterial

virulence or bolster the host's metabolic resilience.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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